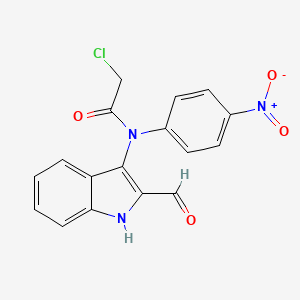
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions. The presence of both phosphine and oxazoline moieties in its structure allows it to coordinate with transition metals, making it a versatile ligand in catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is synthesized from an amino alcohol and a carboxylic acid derivative under dehydrating conditions.
Introduction of the Phosphine Group: The phosphine group is introduced via a substitution reaction, where a chlorophosphine reacts with the oxazoline derivative.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced oxazoline derivatives.
Substitution: Substituted phosphine-oxazoline ligands.
科学研究应用
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential in enzyme mimetics and as a chiral selector in chromatography.
Medicine: Explored for its role in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
作用机制
The compound exerts its effects primarily through coordination with transition metals. The phosphine and oxazoline moieties bind to the metal center, creating a chiral environment that facilitates asymmetric catalysis. This coordination alters the electronic and steric properties of the metal, enhancing its reactivity and selectivity in various catalytic processes.
相似化合物的比较
Similar Compounds
(S)-2-(Diphenylphosphanyl)-2’-methoxy-1,1’-binaphthyl (BINAP): Another chiral phosphine ligand used in asymmetric catalysis.
(S)-2-(Diphenylphosphanyl)-1,1’-binaphthyl (BINAP): Similar to BINAP but without the methoxy group.
(S)-2-(Diphenylphosphanyl)-2’-hydroxy-1,1’-binaphthyl (BINOL): A chiral ligand with a hydroxy group.
Uniqueness
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole is unique due to the presence of both phosphine and oxazoline moieties, which provide a versatile coordination environment. The chloro substituent further enhances its reactivity and selectivity in catalytic processes, making it a valuable ligand in asymmetric synthesis.
属性
分子式 |
C24H23ClNOP |
|---|---|
分子量 |
407.9 g/mol |
IUPAC 名称 |
[5-chloro-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C24H23ClNOP/c1-17(2)22-16-27-24(26-22)21-14-13-18(25)15-23(21)28(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,17,22H,16H2,1-2H3/t22-/m1/s1 |
InChI 键 |
PMIXSYQJCFYEQR-JOCHJYFZSA-N |
手性 SMILES |
CC(C)[C@H]1COC(=N1)C2=C(C=C(C=C2)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC(C)C1COC(=N1)C2=C(C=C(C=C2)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)





![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)




